molecular formula C19H16ClN3O3S B2618446 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-30-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2618446
CAS No.: 851079-30-6
M. Wt: 401.87
InChI Key: GCYMSTSUDVIZKP-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and an imidazole ring connected through a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The benzodioxole intermediate can be synthesized through the cyclization of catechol with formaldehyde. The imidazole intermediate is prepared by reacting 4-chlorobenzaldehyde with glyoxal and ammonia.

The final step involves the coupling of these intermediates through a sulfanyl-acetamide linkage. This is achieved by reacting the benzodioxole intermediate with 2-chloroacetyl chloride to form the acetamide derivative, which is then coupled with the imidazole intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzodioxole and imidazole rings play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can be compared with other compounds that have similar structural features, such as:

    Benzodioxole derivatives: Compounds with the benzodioxole ring, which are known for their biological activity.

    Imidazole derivatives: Compounds containing the imidazole ring, which are widely used in medicinal chemistry.

    Chlorophenyl derivatives: Compounds with the chlorophenyl group, which are often explored for their antimicrobial properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-2-4-15(5-3-14)23-8-7-21-19(23)27-11-18(24)22-10-13-1-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYMSTSUDVIZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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